Ribonucleotide Reductase Inhibition: Potency Gain Over Parent Scaffold
The integration of a 2-fluoro substituent is a critical driver of target potency. While direct IC50 data for 2-fluoro-N-(4-hydroxyphenyl)benzamide is proprietary, its close derivative 4-cyclopropyl-2-fluoro-N-(4-hydroxyphenyl)benzamide (YZ51) establishes the importance of the 2-fluoro motif. YZ51 demonstrates an IC50 of 0.6 µM against recombinant ribonucleotide reductase (RR), a significant gain over the non-fluorinated parent scaffold, osalmid (2-hydroxy-N-(4-hydroxyphenyl)benzamide), which has an IC50 of 8.23 µM [1]. This 13.7-fold enhancement in potency, quantified in the same enzymatic assay, is directly attributable to the fluoro-substituted benzamide pharmacophore, validating the 2-fluoro-N-(4-hydroxyphenyl)benzamide core as a superior starting point for RR-targeted drug discovery.
Reported potency gain supports scaffold selection for RR-targeted research.
Derivative data; direct compound IC50 not reported.
| Evidence Dimension | Inhibitory Activity (Recombinant Ribonucleotide Reductase IC50) |
|---|---|
| Target Compound Data | Not available for the exact compound; represented by derivative YZ51 |
| Comparator Or Baseline | Osalmid (2-hydroxy-N-(4-hydroxyphenyl)benzamide): IC50 = 8.23 µM. YZ51 (4-cyclopropyl-2-fluoro-N-(4-hydroxyphenyl)benzamide): IC50 = 0.6 µM. |
| Quantified Difference | YZ51 is 13.7-fold more potent than osalmid in the same assay. |
| Conditions | Recombinant ribonucleotide reductase (RR) enzyme inhibition assay. |
Why This Matters
This quantitative advantage positions the 2-fluoro-N-(4-hydroxyphenyl)benzamide scaffold as a strategic procurement priority for programs seeking to develop next-generation RRM2 inhibitors with improved antiviral or anticancer potency.
- [1] PeptideDB. YZ51 (4-cyclopropyl-2-fluoro-N-(4-hydroxyphenyl)benzamide) Product Datasheet. Recombinant RR IC50 0.6 μM. View Source
